N-Acetylhomopiperazine is a clear colorless to light yellow liquid . It’s a piperazine derivative with the chemical formula C7H14N2O.
N-Acetylhomopiperazine can be synthesized from Homopiperazine and Acetic anhydride . The synthesis involves 1 synthesis method and yields about 56% of the product .
The molecular formula of N-Acetylhomopiperazine is C7H14N2O . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .
N-Acetylhomopiperazine has a molecular weight of 142.20 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 274.5±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 39.2±0.3 cm3, a polar surface area of 32 Å2, and a molar volume of 142.5±3.0 cm3 .
N-Acetylhomopiperazine can be synthesized from homopiperazine through acetylation processes. Homopiperazine itself is classified as a cyclic amine and is structurally related to piperazine. The classification of N-Acetylhomopiperazine falls under the category of acyclic amines, specifically focusing on derivatives that contain an acetyl functional group.
The synthesis of N-Acetylhomopiperazine typically involves the selective acetylation of homopiperazine. A notable method includes the reaction of homopiperazine with an acetylating agent in the presence of an acid catalyst. Strong acids such as hydrochloric acid or sulfuric acid are often employed to enhance the reaction yield. The process can be summarized as follows:
This method has been shown to yield high quantities of N-Acetylhomopiperazine, making it a preferred approach in laboratory settings for producing this compound .
N-Acetylhomopiperazine features a seven-membered ring structure with two nitrogen atoms at positions 1 and 4. The molecular formula is , and its molecular weight is approximately 142.20 g/mol.
N-Acetylhomopiperazine can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are essential for exploring the compound's reactivity and potential modifications for enhanced biological activity .
The mechanism of action for N-Acetylhomopiperazine primarily revolves around its interaction with biological targets, particularly in medicinal chemistry applications. For instance, it has been investigated for its role as an inhibitor in various enzymatic pathways.
Relevant data from studies indicate that the compound exhibits moderate lipophilicity, influencing its bioavailability and interaction with biological membranes .
N-Acetylhomopiperazine serves as a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceuticals. Its applications include:
Piperazine and its seven-membered homologue homopiperazine (1,4-diazepane) have served as privileged scaffolds in drug design for over 70 years. The structural evolution began with simple piperazine rings in anti-helminthics (e.g., piperazine citrate, 1950s) and expanded to neurological therapeutics due to their favorable interactions with CNS targets. The key breakthrough emerged when homopiperazine analogs demonstrated enhanced conformational flexibility and binding pocket accommodation compared to six-membered piperazines. Early work by researchers in the 1990s synthesized N,N'-substituted homopiperazine derivatives (e.g., N,N'-bis(3-aminopropyl)homopiperazine) acting as partial agonists at polyamine modulatory sites on NMDA receptors, exhibiting EC₅₀ values of 24.4 μM—comparable to endogenous spermine [6]. This established homopiperazine’s capacity for targeted receptor modulation.
Subsequent optimization yielded high-affinity ligands like melanocortin-4 (MC4) receptor antagonists containing bis-piperazine cores (e.g., compound (-)-10bg, Ki = 3.2 nM) [7]. The expansion to homopiperazine-based drugs addressed limitations in selectivity and metabolic stability, exemplified by dual serotonin/noradrenaline reuptake inhibitors where N-substituted piperazines achieved nanomolar potency while avoiding cytochrome P450 inhibition [2] [5]. This historical trajectory underscores homopiperazine’s versatility across neurological, antimicrobial, and anticancer domains.
Table 1: Key Therapeutic Applications of Piperazine/Homopiperazine Derivatives
Compound Class | Biological Target | Activity | Reference |
---|---|---|---|
N,N'-Aminopropyl homopiperazines | NMDA receptors | Polyamine-like binding (EC₅₀ ~24 μM) | [6] |
Bis-piperazines | Melanocortin-4 (MC4) receptor | Antagonism (Ki down to 3.2 nM) | [7] |
N-Substituted piperazines | Serotonin/Noradrenaline transporters | Dual reuptake inhibition (balanced IC₅₀) | [2] |
N-Methyl-piperazine chalcones | MAO-B/AChE | Dual inhibition (IC₅₀ MAO-B = 0.71 μM) | [3] |
N-Acetylation of homopiperazine represents a strategic maneuver to fine-tune pharmacokinetic and target-engagement properties. The acetyl group (–COCH₃) introduces three critical modifications:
Empirical evidence highlights these advantages: N-methyl-piperazine chalcones lacking acetylation showed MAO-B IC₅₀ values of 0.65–0.71 μM [3], while acetylated variants in anti-mycobacterial hybrids improved MIC values against Mycobacterium tuberculosis by 4-fold compared to primary amines [9]. This demonstrates N-acetylation’s role in amplifying target specificity and drug-likeness.
Table 2: Impact of N-Acetylation on Pharmacological Properties
Property | Effect of N-Acetylation | Consequence |
---|---|---|
Metabolic stability | ↓ CYP450-mediated N-dealkylation | Extended half-life |
Lipophilicity (logP/D) | Balanced ↑ in membrane permeability | Improved CNS penetration |
Solubility | Maintained aqueous solubility | Enhanced oral bioavailability |
Target engagement | Conformational constraint at nitrogen | Higher selectivity for enzymes/transporters |
Despite progress, critical gaps persist in rational N-acetylhomopiperazine design:
Addressing these gaps requires integrating dynamic pharmacophore modeling with quantum mechanical calculations to map electron distribution shifts post-acetylation. Additionally, synthesizing N₄-acetyl-N₁-aryl variants could elucidate steric tolerance in enzyme binding sites like MAO-B or InhA [9].
Table 3: Key Knowledge Gaps and Research Priorities
Knowledge Gap | Research Priority | Methodology |
---|---|---|
Conformational flexibility | Dynamic pharmacophore models for 7-membered ring | MD simulations + ML [1] [4] |
Electron density redistribution | pKa/logD prediction under N-acetylation | QM/MM calculations |
Scaffold diversity deficit | Synthesis of N₄-acetyl or spiro-fused derivatives | Structure-activity relationship (SAR) expansion |
Predictive modeling limitations | Adaptation of NSGA-II algorithms for homopiperazines | Multi-objective optimization [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0